4-(Thiophene-2-sulfonylamino)-butyric acid
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Overview
Description
Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor .
Synthesis Analysis
Thiophene and its derivatives can be synthesized through various methods. For instance, thiophene itself can be synthesized by fusing together sulfur and 1,4-diketones . The synthesis of specific thiophene derivatives would depend on the desired substituents .Molecular Structure Analysis
The molecular structure of thiophene consists of four carbon atoms and one sulfur atom arranged in a five-membered ring. The sulfur atom contributes two π electrons to the aromatic sextet .Chemical Reactions Analysis
Thiophene undergoes a variety of chemical reactions, including electrophilic and nucleophilic substitutions. Electrophilic substitutions occur more readily due to the electron-rich nature of the thiophene ring .Physical and Chemical Properties Analysis
Thiophene is a colorless liquid at room temperature with a molecular weight of 84.14 g/mol. It has a boiling point of 84 °C and a melting point of -38 °C. Its density is 1.051 g/mL at 25 °C .Scientific Research Applications
Fluorescent Probe Development : A reaction-based fluorescent probe was designed for the discrimination of thiophenols over aliphatic thiols, demonstrating its application in environmental and biological sciences. This probe used a fluorophore and a recognition unit for sensitive and selective detection, with a potential application in water sample analysis (Wang et al., 2012).
Synthesis Improvement : An improvement in the synthesis process of a compound structurally similar to 4-(Thiophene-2-sulfonylamino)-butyric acid was achieved, enhancing the yield and efficiency of the process (Liang Wen-jun, 2007).
Heterocyclic Chemistry : The sulfonylation of thiophen and its derivatives, including thiophene-2-sulfonic acid, was discussed, highlighting their importance in biochemical applications (Smith & Tatchell, 1969).
Chemical Reactions and Derivatives : Studies on the chemical reactions and the synthesis of various derivatives of thiophene-2-carboxanilides were conducted, including the preparation of dipeptide methyl esters (El-Sayed, 1998).
Oxidation Processes : The oxidation of thiophenes over silica gel in a hydrogen peroxide/formic acid system was explored. This process demonstrated potential applications in environmental science for sulfur removal and pollutant degradation (Chen, Guo, & Zhao, 2006).
Catalysis and Organic Synthesis : Research into rhodium-catalyzed enantioselective addition of arylboronic acids and the preparation of various thiophene derivatives was conducted, illustrating applications in organic synthesis and catalysis (Storgaard & Ellman, 2009).
Physicochemical Properties : The physicochemical properties of 4,5-(aryl, alkyl)-3-substituted 2-sulfonylaminothiophenes were studied, focusing on the impact of substituents on acid-base properties, solubility, and chemical stability (Chekanova et al., 2017).
Antimicrobial Activity : Synthesis and evaluation of novel compounds related to this compound for their antimicrobial activity were conducted, highlighting their potential as potent antitumor and antibacterial agents (Zareef, Iqbal, & Arfan, 2008).
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They have been found to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to react easily with electrophiles due to the sulfur atom that contributes two π electrons to the aromatic sextet . This property allows them to interact with various targets in the body, leading to their diverse therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Pharmacokinetics
Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile could influence the compound’s bioavailability.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
Action Environment
The chemical properties of thiophene derivatives, including their reactivity with electrophiles and solubility in organic solvents, could potentially be influenced by environmental conditions .
Safety and Hazards
Future Directions
Thiophene and its derivatives have been widely used in the synthesis of various organic compounds, including pharmaceuticals and materials for organic field effect transistors and organic solar cells . Future research may continue to explore new synthesis methods and applications for these versatile compounds.
Properties
IUPAC Name |
4-(thiophen-2-ylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c10-7(11)3-1-5-9-15(12,13)8-4-2-6-14-8/h2,4,6,9H,1,3,5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELHFEHOFVTARV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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